cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate
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Overview
Description
cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: is a chemical compound with the molecular formula C17H23NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 3 and 4 positions, as well as a benzyl group at the 1 position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the esterification of the corresponding pyrrolidine dicarboxylic acid. One common method is the reaction of 1-benzylpyrrolidine-3,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of benzylpyrrolidine-3,4-dicarboxylic acid.
Reduction: Formation of diethyl 1-benzylpyrrolidine-3,4-diol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.
Comparison with Similar Compounds
cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
trans-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: Different stereochemistry at the 3 and 4 positions.
1-Benzylpyrrolidine-3,4-dicarboxylic acid: The non-esterified form of the compound.
Uniqueness: cis-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry and the presence of ethyl ester groups, which can influence its reactivity and interactions with biological targets. The cis configuration may also impart distinct physical and chemical properties compared to its trans counterpart.
Properties
IUPAC Name |
diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELSODIWMVNCI-GASCZTMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363903 |
Source
|
Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156469-74-8 |
Source
|
Record name | Diethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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